molecular formula C10H14BrNO B1381242 5-Bromo-2-butoxy-4-methylpyridine CAS No. 1289008-41-8

5-Bromo-2-butoxy-4-methylpyridine

Cat. No. B1381242
M. Wt: 244.13 g/mol
InChI Key: ZSHZIESUSUAKKH-UHFFFAOYSA-N
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Description

“5-Bromo-2-butoxy-4-methylpyridine” is a chemical compound with the CAS Number: 1289008-41-8 . It has a molecular weight of 244.13 and its IUPAC name is 5-bromo-2-butoxy-4-methylpyridine . It is an important intermediate in organic synthesis, with applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-bromo-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-butoxy-4-methylpyridine” is 1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3 . The InChI key is ZSHZIESUSUAKKH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-2-butoxy-4-methylpyridine” is 244.13 .

Scientific Research Applications

1. Specific Scientific Field The field of application is medicinal chemistry, specifically in the development of kinase inhibitors .

3. Methods of Application or Experimental Procedures The compound is used as a starting material in the synthesis of the inhibitors . The synthesis involves several steps, including reductive coupling, side chain oxidation, and esterification . The optimized synthesis of one of the inhibitors, compound 3, starting from 2-fluoro-4-methylpyridine, resulted in a total yield of 29.4% in 7 linear steps .

4. Results or Outcomes The optimized synthesis resulted in more than eight times higher yields compared to a previously published synthesis starting from 2-bromo-4-methylpyridine . This optimized protocol also allowed for the synthesis of both enantiomers of the potent inhibitor 3. Biological data demonstrated that the (S)-enantiomer is two times more potent .

Safety And Hazards

“5-Bromo-2-butoxy-4-methylpyridine” causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The Suzuki–Miyaura (SM) coupling reaction, which uses organoboron reagents like “5-Bromo-2-butoxy-4-methylpyridine”, is a promising area of research . It is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

properties

IUPAC Name

5-bromo-2-butoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHZIESUSUAKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxy-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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